N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide: Similar structure with a thiophene ring instead of a naphthalene moiety.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide: Contains a butanamide group instead of a naphthalene carboxamide.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is unique due to its combination of a benzothiazole ring with a naphthalene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological activities based on existing research.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H17N3O2S |
Molecular Weight | 365.43 g/mol |
LogP | 4.12 |
Polar Surface Area | 45.23 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action appears to involve the activation of procaspase-3, leading to apoptosis in cancer cells.
Key Findings
- Apoptosis Induction : Compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways .
- Selectivity : The structure–activity relationship (SAR) indicates that the presence of the benzothiazole moiety enhances selectivity and potency against cancer cells .
- IC50 Values : In studies involving related compounds, IC50 values ranged from 5.2 μM to 6.6 μM, indicating promising anticancer activity .
Case Study: Procaspase Activation
A study evaluated the caspase activation of several benzothiazole derivatives, revealing that compounds with similar structures to this compound exhibited significant procaspase activation activity (77.8% to 92.1% compared to controls) .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research has indicated that compounds containing the benzothiazole ring can exhibit broad-spectrum antibacterial and antifungal activities.
Key Findings
- Antibacterial Activity : Studies have shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Fungal Inhibition : Related compounds have demonstrated antifungal activity against various pathogenic fungi, suggesting a potential therapeutic role in treating fungal infections .
Neuropharmacological Effects
The neuropharmacological profile of benzothiazole derivatives has been explored in terms of anticonvulsant and CNS depressant activities.
Key Findings
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-14-10-11-17-18(12-14)25-20(21-17)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPKPLLIYWWEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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